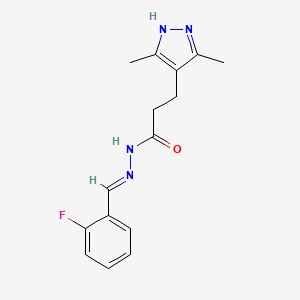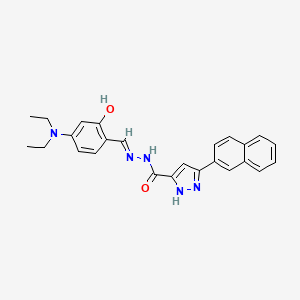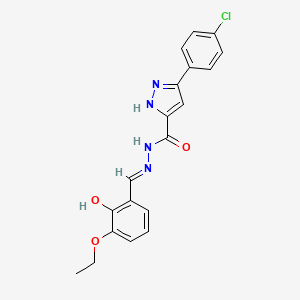![molecular formula C18H12N2O3S B11662054 (Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate](/img/structure/B11662054.png)
(Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyano group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate typically involves the reaction of methyl 4-cyanobenzoate with 2-(2-oxoindol-3-ylidene)malononitrile under reflux conditions in ethanol, in the presence of a base such as piperidine . This reaction forms the desired product through a condensation mechanism.
Industrial Production Methods
Industrial production of this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzothiazole ring and benzoate ester can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring can participate in π-π stacking interactions, while the cyano and ester groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
Similar Compounds
Methyl 4-cyanobenzoate: A simpler compound with similar functional groups but lacking the benzothiazole ring.
Methyl 4-(cyanoacetyl)benzoate: Similar structure but with different substituents on the benzene ring.
Ethyl 4-cyanobenzoate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This uniqueness allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
特性
分子式 |
C18H12N2O3S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
methyl 4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzoate |
InChI |
InChI=1S/C18H12N2O3S/c1-23-18(22)12-8-6-11(7-9-12)16(21)13(10-19)17-20-14-4-2-3-5-15(14)24-17/h2-9,21H,1H3/b16-13- |
InChIキー |
IAEGTNNTKBESKY-SSZFMOIBSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11661976.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)

![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11661981.png)

![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661992.png)
![2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11661996.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11662012.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662017.png)
![2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662019.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11662028.png)
